molecular formula C20H16N6O4 B2878359 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide CAS No. 899967-34-1

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide

Cat. No. B2878359
M. Wt: 404.386
InChI Key: YKNXYPAUOXYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity One line of research investigates the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluating their anticancer activity. A study highlights the preparation of compounds exhibiting potent inhibitory effects against human breast adenocarcinoma cell lines, with specific derivatives showing significant antitumor activity, indicating a promising avenue for developing new anticancer agents (Abdellatif et al., 2014).

Antimicrobial Applications Research on antimicrobial activity encompasses the synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety, aimed at combating microbial infections. Studies demonstrate that certain synthesized compounds exhibit antimicrobial properties, suggesting their utility in addressing drug-resistant bacterial and fungal infections (Bondock et al., 2008).

Structural and Chemical Characterization Investigations extend to the structural and chemical characterization of related compounds, including their synthesis, spectroscopic properties, and theoretical calculations. Such studies provide insights into the molecular geometries, vibrational frequencies, and potential for bioactivity, underpinning the rational design of therapeutics and materials (Arslan et al., 2015).

Insecticidal and Antibacterial Potential Further research explores the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for evaluating their insecticidal and antibacterial potential. This line of inquiry not only contributes to the development of new antibacterial agents but also offers alternative strategies for pest control, addressing the need for environmentally friendly insecticides (Deohate & Palaspagar, 2020).

Safety And Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions of research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential antimicrobial properties, as well as their potential use in the prevention and treatment of bacterial infections in cancer patients1.


Please note that this information is general to the class of pyrazolo[3,4-d]pyrimidines and may not apply specifically to “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide”. For specific information on this compound, further research would be necessary.


properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-7-8-14(9-13(12)2)25-18-16(10-22-25)20(28)24(11-21-18)23-19(27)15-5-3-4-6-17(15)26(29)30/h3-11H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNXYPAUOXYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide

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